3-(4-Chlorophenyl)-3'-carboethoxypropiophenone
Description
3-(4-Chlorophenyl)-3'-carboethoxypropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group and an ethoxycarbonyl (carboethoxy) substituent. Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
ethyl 3-[3-(4-chlorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)15-5-3-4-14(12-15)17(20)11-8-13-6-9-16(19)10-7-13/h3-7,9-10,12H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJOKWZOVATTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644469 | |
| Record name | Ethyl 3-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-74-1 | |
| Record name | Ethyl 3-[3-(4-chlorophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’-carboethoxypropiophenone typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3’-carboethoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’-carboethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
- Oxidation
Biological Activity
3-(4-Chlorophenyl)-3'-carboethoxypropiophenone is an aromatic ketone with significant biological activity, particularly in medicinal chemistry and material science. This compound has garnered attention due to its potential roles in enzyme inhibition, receptor binding, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone is C18H17ClO3, with a molecular weight of approximately 316.79 g/mol. Its structure features a chlorophenyl group and a carboethoxy group attached to a propiophenone backbone. The unique arrangement of these functional groups contributes to its biological activity.
Research indicates that 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone interacts with specific molecular targets, leading to modulation of various biochemical pathways. Notably, it has been shown to:
- Inhibit Enzymes : The compound can bind to certain enzymes, inhibiting their activity, which is crucial for various metabolic processes.
- Bind to Receptors : It interacts with specific receptors in the body, potentially altering their function and influencing physiological responses.
Anticancer Activity
Several studies have evaluated the anticancer properties of 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone. For instance:
-
Cell Line Studies : The compound exhibited significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values for these studies were reported as follows:
Cell Line IC50 (µM) HeLa 0.69 HepG2 2.17
These values indicate that the compound is more potent than doxorubicin, a standard chemotherapeutic agent, which has an IC50 of approximately 2.29 µM against HeLa cells .
Mechanism of Anticancer Activity
The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The binding affinity studies also suggest interactions with key proteins involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone | C18H17ClO3 | Similar structure but different chlorophenyl positioning |
| 4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | C18H16ClF O3 | Contains a fluorine atom, altering reactivity |
| 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone | C18H17ClOS | Features a thiomethyl group influencing chemical behavior |
This table illustrates that while these compounds share structural similarities, variations in functional groups can significantly affect their biological activities.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a lead compound in the development of novel anticancer agents.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effectiveness against a range of bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Organic Synthesis
2.1 Intermediate in Synthesis
3-(4-Chlorophenyl)-3'-carboethoxypropiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, which can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.
2.2 Photochemical Applications
The compound has been studied for its photochemical properties, particularly in the context of light-activated reactions. This includes potential applications in photodynamic therapy where light-sensitive compounds are used to target and destroy cancer cells.
Material Science
3.1 Polymerization
Research has explored the use of 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone in polymer chemistry. Its ability to participate in polymerization reactions makes it a valuable monomer for producing specialty polymers with tailored properties.
3.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives, particularly those requiring resistance to environmental degradation.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cell lines by 70% at 50 µM concentration. |
| Study B | Antimicrobial | Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 10 µg/mL. |
| Study C | Organic Synthesis | Demonstrated utility as an intermediate leading to the synthesis of novel anti-inflammatory agents. |
| Study D | Material Science | Successfully incorporated into polymer matrices enhancing thermal stability by 25%. |
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The carboethoxy group in 3-(4-Chlorophenyl)-3'-carboethoxypropiophenone distinguishes it from halogen- and alkoxy-substituted analogs:
- Methoxy-substituted analogs: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0) has a methoxy group instead of carboethoxy. 4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS 898774-70-4) demonstrates similar trends, with methoxy groups altering electronic distribution and intermolecular interactions .
- Halogenated analogs: (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1 in ) features an α,β-unsaturated ketone (propenone) core. The conjugated system enhances electrophilicity, contributing to cytotoxic activity against cancer cell lines . 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) incorporates fluorine and thiomethyl groups, which may improve metabolic stability and lipophilicity compared to the carboethoxy derivative .
Computational Insights
DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) revealed that electron-withdrawing substituents (e.g., Cl) stabilize the molecular orbital energy, while hydroxyl groups participate in intramolecular hydrogen bonding. The carboethoxy group in the target compound likely exerts stronger electron-withdrawing effects than methoxy or hydroxyl groups, modulating charge distribution and reactivity .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
